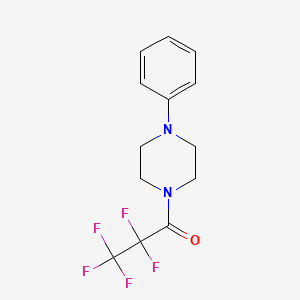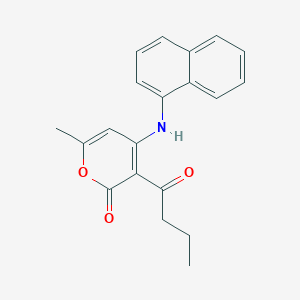
1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine, also known as PFP-PPZ, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine is still being studied, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a protein that is overexpressed in many types of cancer cells. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine are still being studied, but it has been shown to have a low toxicity profile in both in vitro and in vivo studies. 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been shown to have little to no effect on normal cells, while inducing apoptosis in cancer cells. This makes 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine a potentially promising candidate for the development of new anticancer drugs.
実験室実験の利点と制限
One of the advantages of using 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine in lab experiments is its high selectivity for copper ions. This makes it a potentially useful tool for detecting copper ions in biological samples. Another advantage is its low toxicity profile, which makes it a potentially promising candidate for the development of new anticancer drugs.
One of the limitations of using 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its relatively high cost compared to other fluorescent probes.
将来の方向性
There are several future directions for the study of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine. One area of research is the development of new anticancer drugs based on the structure of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine. Another area of research is the development of new fluorescent probes for the detection of metal ions based on the structure of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine and its potential applications in various fields of scientific research.
合成法
The synthesis of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 1,1,1,3,3-pentafluoropropan-2-one in the presence of a base. The resulting compound, 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine, is a white crystalline solid with a melting point of 94-96°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been shown to selectively bind to copper ions, which can be detected using fluorescence spectroscopy. This makes 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine a potentially useful tool for detecting copper ions in biological samples.
Another area of research is the use of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine as a potential anticancer agent. Studies have shown that 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine can induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on normal cells. This makes 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine a potentially promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O/c14-12(15,13(16,17)18)11(21)20-8-6-19(7-9-20)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQVOGZFLRDDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348192 |
Source


|
| Record name | 1-(4-Phenylpiperazin-1-yl)perfluoropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)perfluoropropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5183140.png)
![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5183143.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183150.png)

![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)

![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)
![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)

![5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methoxybenzamide](/img/structure/B5183238.png)
![ethyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5183241.png)